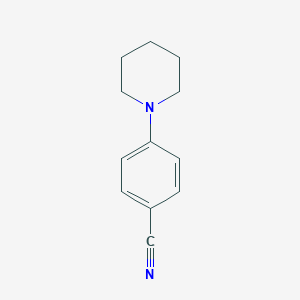

4-Piperidin-1-ylbenzonitrile

Übersicht

Beschreibung

4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.258 . It is used for research and development purposes .

Synthesis Analysis

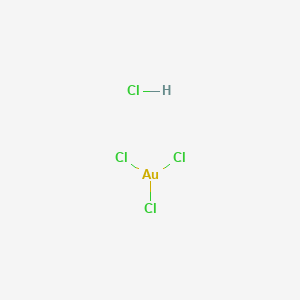

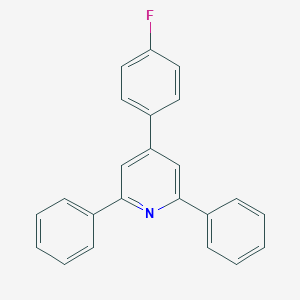

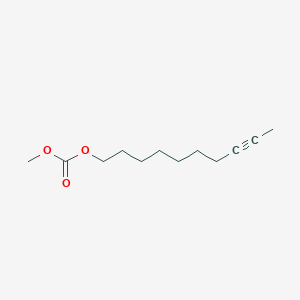

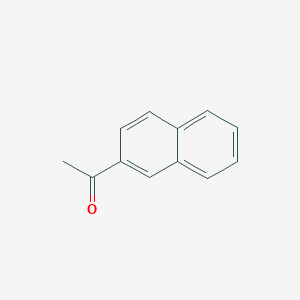

The synthesis of 4-Piperidin-1-ylbenzonitrile involves various chemical reactions. For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis

The molecular structure of 4-Piperidin-1-ylbenzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Piperidin-1-ylbenzonitrile .Chemical Reactions Analysis

The chemical reactivity of 4-Piperidin-1-ylbenzonitrile can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Wissenschaftliche Forschungsanwendungen

Antiproliferative Studies

4-Piperidin-1-ylbenzonitrile and its derivatives have shown promising results in antiproliferative studies. For instance, novel derivatives such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline have exhibited considerable growth inhibition in human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, indicating their potential in cancer treatment research (Harishkumar et al., 2018).

Tautomeric Equilibrium Studies

Research on tautomeric properties of compounds including 4-Piperidin-1-ylbenzonitrile analogs has been conducted. These studies have utilized molecular spectroscopy and quantum-chemical calculations to explore shifts in tautomeric equilibrium upon protonation/deprotonation in different solvents, contributing to our understanding of chemical reactivity and structure (Deneva et al., 2013).

Synthesis and Molecular Interaction Studies

The compound has been involved in studies related to synthesis and molecular interactions. For example, the reaction of 4-chloroquinazoline with lithium piperidide in piperidine has been studied, yielding insights into the formation of various compounds including 4-piperidino derivatives (Valk et al., 2010).

Antimicrobial Activity

Some derivatives of 4-Piperidin-1-ylbenzonitrile have been synthesized and evaluated for their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Bhat & Begum, 2021).

Molecular Docking and Estrogen Receptor Binding Studies

Compounds related to 4-Piperidin-1-ylbenzonitrile have been synthesized and assessed for their interactions with estrogen receptors. These studies include molecular docking and structure-affinity relationship investigations, contributing to drug discovery efforts, particularly in the context of cancer research (Parveen et al., 2017).

Corrosion Inhibition

Piperidine derivatives, including those related to 4-Piperidin-1-ylbenzonitrile, have been studied for their corrosion inhibitive properties, particularly in sea water. These studies contribute to our understanding of how these compounds can be used in protecting metals from corrosion, which has significant industrial applications (Xavier & Nallaiyan, 2011).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 4-Piperidin-1-ylbenzonitrile are not mentioned in the retrieved papers, research into piperidine derivatives is a hot topic in pharmaceutical research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

4-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354218 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-ylbenzonitrile | |

CAS RN |

1204-85-9 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)